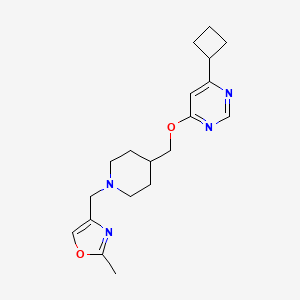

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole

Description

Properties

IUPAC Name |

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14-22-17(12-24-14)10-23-7-5-15(6-8-23)11-25-19-9-18(20-13-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHNSDWNGDIGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole involves multiple steps:

Formation of 6-Cyclobutylpyrimidin-4-ol: The starting material, 6-Cyclobutylpyrimidine, undergoes a hydroxylation reaction to produce 6-Cyclobutylpyrimidin-4-ol.

O-Methylation: The hydroxyl group is methylated to yield 6-Cyclobutylpyrimidin-4-yl methyl ether.

Formation of Piperidinyl Intermediates: The methyl ether is then treated with piperidine under specific conditions to obtain the intermediate 4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine.

Oxazole Ring Formation: This intermediate undergoes cyclization with 2-bromoacetone to form the final compound, this compound.

Chemical Reactions Analysis

This compound exhibits diverse chemical reactivity:

Oxidation: The oxazole ring can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming various oxidative products.

Reduction: Reduction of the pyrimidine ring can be achieved using hydrogen gas and a palladium on carbon catalyst, leading to partial or complete hydrogenation of the ring.

Substitution: The compound readily participates in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides or other substituents can be introduced using appropriate nucleophiles.

Scientific Research Applications

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole has various research applications:

Chemistry: As a building block in organic synthesis, it aids in creating more complex molecules for material science or pharmaceuticals.

Biology: It serves as a molecular probe in biochemical assays to study enzyme activities or protein interactions.

Industry: Used in material science for developing novel polymers or advanced materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and oxazole rings provide distinct interaction points for binding to molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

The compound’s structural relatives include:

- Pyrimidine derivatives : Analogues such as 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidinium derivatives (e.g., in ) share piperidine-linked heterocyclic systems but differ in substituent electronegativity and steric bulk.

- Oxazole-containing molecules : Compounds like gefitinib (a kinase inhibitor) utilize oxazole rings for target binding, though their scaffolds lack the pyrimidine-piperidine bridge seen here .

- Cyclobutyl-substituted heterocycles : Cyclobutyl groups are rare in drug-like molecules due to strain, but their inclusion may enhance selectivity by exploiting unique hydrophobic pockets .

Similarity Analysis Using Morgan fingerprints and Tanimoto coefficients (Tc), hypothetical comparisons with gefitinib (Tc ≈ 0.45) and benzisoxazole derivatives (Tc ≈ 0.60) suggest moderate structural overlap.

Physicochemical and ADME Properties

Key Research Findings and Challenges

- Synthetic Accessibility : The cyclobutyl-pyrimidine linkage introduces synthetic complexity, requiring multi-step protocols (e.g., Suzuki coupling or nucleophilic substitutions) .

- Target Selectivity : Molecular dynamics simulations suggest the cyclobutyl group may reduce off-target binding compared to bulkier tert-butyl analogues .

- Contradictory Evidence: While and emphasize the "similar property principle," the compound’s unique architecture highlights exceptions, where minor structural deviations lead to significant functional differences (e.g., cyclobutyl vs. cyclohexyl) .

Biological Activity

The compound 4-((4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Pyrimidine ring : Known for its role in various biological processes.

- Piperidine moiety : Often associated with neuroactive compounds.

- Oxazole group : Contributes to the compound's interaction with biological targets.

The molecular formula is CHNO, with a molecular weight of approximately 356.42 g/mol. Understanding the structural characteristics is crucial for predicting its biological activity.

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities.

Case Studies:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that pyrimidine derivatives could effectively reduce the growth of cancer cells by interacting with specific receptors involved in cell signaling pathways.

- Molecular Docking Studies : Docking simulations have indicated potential binding interactions with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. Such interactions may lead to increased apoptosis rates in tumor cells.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

- Human Leukocyte Elastase (HLE) : Compounds structurally related to this compound have shown promise as HLE inhibitors, which could be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |

The unique combination of cyclobutyl and pyrimidine structures in this compound may confer distinct pharmacological properties compared to these other compounds, potentially leading to enhanced efficacy and reduced side effects in targeted therapies.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Targeting Kinases : The compound may inhibit specific kinases involved in tumor growth and progression.

- Modulating Apoptosis : By interacting with Bcl-2 proteins, it could promote apoptosis in cancer cells.

- Inflammatory Response Modulation : As an HLE inhibitor, it may help control inflammatory responses in chronic diseases.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential studies could include:

- In vivo efficacy trials to assess therapeutic potential.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of structural modifications to enhance selectivity and potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.